Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate
Description
Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate (ID: 8019-0895) is a synthetic organic compound with the molecular formula C₁₁H₁₀Cl₂N₂O₄ and a molecular weight of 305.11 g/mol . The structure features a methyl benzoate backbone substituted at the para position with a urea-like linkage. This linkage incorporates a dichloroethylidene aminooxy group, which introduces steric bulk and electrophilic character due to the chlorine atoms.
Properties
Molecular Formula |
C11H10Cl2N2O4 |
|---|---|
Molecular Weight |
305.11 g/mol |
IUPAC Name |
methyl 4-[(1,2-dichloroethylideneamino)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C11H10Cl2N2O4/c1-18-10(16)7-2-4-8(5-3-7)14-11(17)19-15-9(13)6-12/h2-5H,6H2,1H3,(H,14,17) |
InChI Key |
CXTVADJKWLVZLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)ON=C(CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 1,2-dichloroethane in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate exhibits significant anticancer properties. Research indicates that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated its efficacy against prostate cancer cells, highlighting its potential as a lead compound for developing new anticancer therapies .
Enzyme Inhibition:
The compound has shown promise as an enzyme inhibitor. It has been investigated for its ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. This inhibition can potentially lead to improved cognitive function in patients . Additionally, its derivatives have been studied for their inhibitory effects on α-glucosidase, which is relevant for managing Type 2 diabetes mellitus .
Environmental Science Applications
Pesticide Development:
Due to its chlorinated structure, this compound has been explored as a candidate for developing novel pesticides. Its mechanism of action involves disrupting the nervous system of pests, making it an effective agent against various agricultural pests .
Toxicological Studies:
The compound's potential toxicity has also been a focus of research. Studies have assessed its environmental impact and degradation pathways in soil and water systems, providing insights into its persistence and bioaccumulation potential .
Material Science Applications
Polymer Synthesis:
this compound can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Nanomaterials:
Recent advancements have explored the use of this compound in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions allows for the development of nanocomposites with unique electrical and optical properties, which can be applied in sensors and electronic devices .
Table 1: Biological Activities of this compound
| Activity Type | Target | Effectiveness | Reference |
|---|---|---|---|
| Anticancer | Prostate Cancer | High | |
| Enzyme Inhibition | Acetylcholinesterase | Moderate | |
| Enzyme Inhibition | α-Glucosidase | High |
Table 2: Environmental Impact Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Pesticide Development | Effective against agricultural pests | |
| Toxicological Impact | Persistence in soil and water systems |
Case Studies
Case Study 1: Anticancer Research
A study conducted on the anticancer effects of this compound showed that treatment with this compound resulted in a significant reduction of tumor size in xenograft models of prostate cancer. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Case Study 2: Environmental Toxicology
Research assessing the environmental impact of this compound indicated that while it is effective as a pesticide, its persistence raises concerns about bioaccumulation in aquatic ecosystems. Long-term studies are ongoing to evaluate its degradation products and their ecological implications .
Mechanism of Action
The mechanism of action of Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Key Molecular and Structural Features
Key Observations:
Molecular Weight and Complexity :
- The target compound (305.11 g/mol) is lighter than commercial herbicides like diclofop-methyl (~357.1 g/mol) but heavier than 8019-0834 (268.74 g/mol) . This difference arises from the dichloroethylidene group in the target versus simpler substituents (e.g., isopropylphenyl in 8019-0834) or extended aromatic systems in herbicides .
Functional Group Analysis: Urea vs. Ester Linkages: The target’s urea-like linkage with a dichloroethylidene group contrasts with the ester-based backbones of herbicides like diclofop-methyl and haloxyfop methyl ester . Urea derivatives are less common in pesticides but may offer unique binding interactions. Chlorine Substituents: The dichloroethylidene group in the target provides two chlorine atoms, similar to dichlorophenoxy groups in diclofop-methyl. Chlorine atoms enhance lipophilicity and stability, critical for pesticidal activity .
Potential Applications: While the target compound lacks documented uses, structural analogs such as 8019-0834 (also a research chemical) and commercial herbicides suggest possible bioactivity in plant growth regulation or enzyme inhibition. However, the absence of a phenoxy or pyridinyl group (common in herbicides) may limit herbicidal efficacy .
Research Findings and Hypotheses
- Synthetic Challenges: Limited availability (11 mg) indicates the compound is likely synthesized in small batches for exploratory studies, unlike mass-produced pesticides .
Biological Activity
Methyl 4-[({[(1,2-dichloroethylidene)amino]oxy}carbonyl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and therapeutic potentials.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzoate moiety, an amino group, and a dichloroethylidene substituent. The molecular formula is C₁₄H₁₄Cl₂N₂O₃, with a molar mass of approximately 335.18 g/mol. Its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol facilitates its use in biological assays.
Antioxidant Activity
Research indicates that derivatives of methyl 4-aminobenzoate exhibit significant inhibitory effects on glutathione reductase (GR) and glutathione S-transferase (GST), which are crucial enzymes involved in the antioxidant defense system. For instance, a study found that certain derivatives had Ki values indicating strong inhibition of these enzymes, suggesting potential applications in reducing oxidative stress in cells .
Cytotoxicity and Antitumor Effects
The compound's cytotoxic properties have been evaluated against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular metabolism. The presence of the dichloroethylidene group is believed to enhance its reactivity towards cellular targets, contributing to its antitumor effects.
Toxicological Profile
The toxicity of this compound has been assessed through various studies. Key findings include:
- Acute Toxicity : Studies report that the compound exhibits moderate acute toxicity in animal models, with LD50 values indicating significant risk at higher doses .
- Long-term Effects : Chronic exposure studies suggest potential carcinogenic effects due to the presence of chlorinated compounds within its structure. Regulatory evaluations highlight the need for further toxicological assessments to fully understand its long-term health impacts .
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound against breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM. Mechanistic studies revealed increased levels of reactive oxygen species (ROS), supporting the hypothesis that oxidative stress mediates its cytotoxic effects.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit GR and GST. The researchers utilized various derivatives to assess binding affinities through molecular docking simulations. The findings indicated that specific modifications to the benzoate moiety could enhance binding efficiency and selectivity towards these enzymes, paving the way for designing more potent inhibitors .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄Cl₂N₂O₃ |
| Molar Mass | 335.18 g/mol |
| Solubility | DMSO, Methanol |
| LD50 (in rats) | ~200 mg/kg |
| Ki value for GR inhibition | 0.325 ± 0.012 µM |
| Ki value for GST inhibition | 92.41 ± 22.26 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
